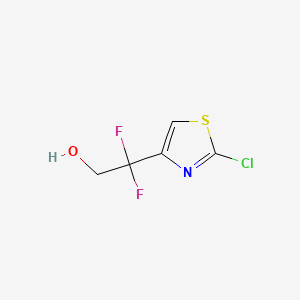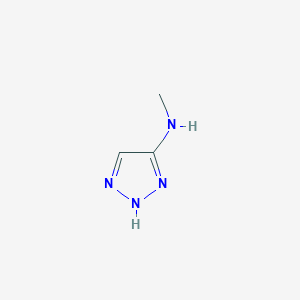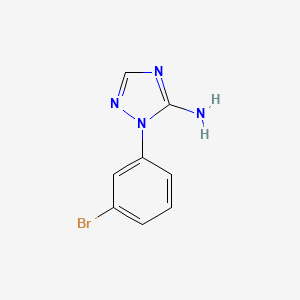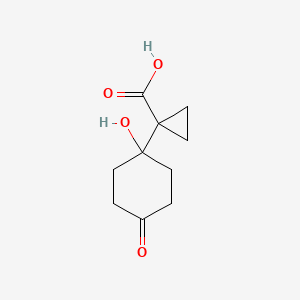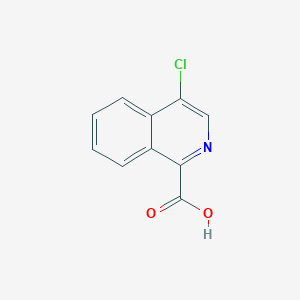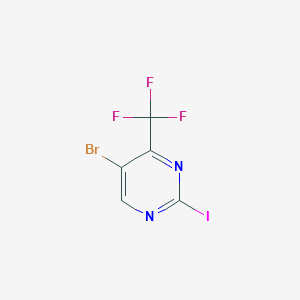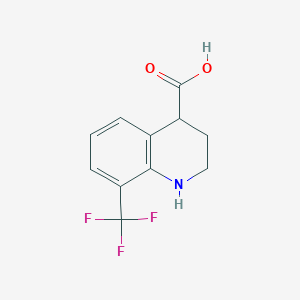
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and methylsulfanyl groups in its structure suggests that it may have unique chemical properties and reactivity.
准备方法
The synthesis of 8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the bromine and methylsulfanyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and safety.
化学反应分析
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous base.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and methylsulfanyl groups may influence its binding affinity and selectivity towards these targets. For example, it may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other similar compounds, such as:
6-(Methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the methylsulfanyl group, which may affect its chemical properties and interactions with molecular targets.
6-(Methylsulfanyl)-8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the combination of the bromine and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C10H13BrClNOS |
|---|---|
分子量 |
310.64 g/mol |
IUPAC 名称 |
8-bromo-6-methylsulfanyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNOS.ClH/c1-14-10-5-7(11)4-9-8(10)6-12-2-3-13-9;/h4-5,12H,2-3,6H2,1H3;1H |
InChI 键 |
IMRJSGXCDKYTSS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC2=C1CNCCO2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)


